molecular formula C10H12BrClN2 B1380325 1-(2-Bromo-5-chlorophenyl)piperazine CAS No. 1538703-71-7

1-(2-Bromo-5-chlorophenyl)piperazine

Cat. No.: B1380325
CAS No.: 1538703-71-7
M. Wt: 275.57 g/mol
InChI Key: RVEYCMIYANBBER-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)piperazine is a chemical compound with the molecular formula C10H12BrClN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine typically involves the reaction of 2-bromo-5-chloroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often employ catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Bromo-5-chlorophenyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study the effects of piperazine derivatives on biological systems.

    Industry: In the industrial sector, the compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This interaction can modulate the release and uptake of these neurotransmitters, leading to various physiological effects .

The compound’s effects on neurotransmitter systems are believed to underlie its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Additionally, the compound may exert anti-inflammatory effects by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

1-(2-Bromo-5-chlorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)piperazine: This compound lacks the bromine atom present in this compound.

    1-(2-Bromo-4-chlorophenyl)piperazine: This compound has the bromine and chlorine atoms in different positions on the phenyl ring.

    1-(2-Bromo-5-fluorophenyl)piperazine: This compound contains a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYCMIYANBBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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